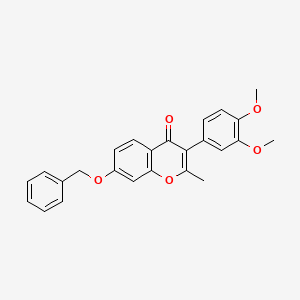

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

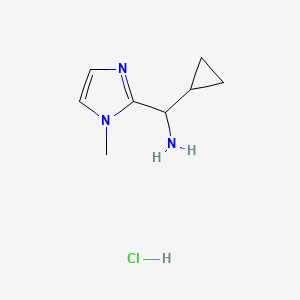

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a chemical compound . There are several methods of synthesizing this compound. One of the commonly used methods is the Claisen-Schmidt condensation reaction.

Synthesis Analysis

In the Claisen-Schmidt condensation reaction, benzaldehyde and 3,4-dimethoxyacetophenone are reacted in the presence of a base such as sodium hydroxide to form the intermediate chalcone. Other methods of synthesis include the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is C31H26O6 . The average mass is 494.534 Da and the monoisotopic mass is 494.172943 Da .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .科学研究应用

Structural Analysis and Crystallography

One study detailed the crystal structure of a related flavone, highlighting the planarity and intramolecular hydrogen bonding within the molecule. This type of structural analysis is crucial for understanding the chemical and physical properties of chromen-4-one derivatives, which can inform their potential applications in material science and molecular engineering (Watson et al., 1991).

Antimicrobial Activity

Research into novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, which share structural similarities with the specified compound, has demonstrated significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Antioxidant Properties

Another study synthesized a metabolite of Sphaerophysa salsula, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, demonstrating potent antioxidative activity. This indicates that structurally similar compounds, including chromen-4-one derivatives, could serve as effective antioxidants in pharmaceuticals or food preservation (Venkateswarlu et al., 2003).

Photochemical Properties

The photochromism of chromene crystals, including various chromen-4-one derivatives, has been explored, revealing a new property of these compounds. Such photochemical reactivity could be harnessed in the development of photoresponsive materials for applications in information storage or photopharmacology (Hobley et al., 2000).

Synthesis and Chemical Reactions

The synthesis and characterization of chromen-4-one derivatives are of significant interest for their potential applications in organic synthesis, medicinal chemistry, and material science. Studies have developed methodologies for synthesizing various chromen-4-one derivatives, which could inform future research on the synthesis and application of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one (Dao et al., 2018).

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O5/c1-16-24(18-9-12-21(27-2)23(13-18)28-3)25(26)20-11-10-19(14-22(20)30-16)29-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLBUBNANNQPLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)

![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)

![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)

![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)